molecular formula C10H14BrN3O2 B15304345 Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate

Cat. No.: B15304345
M. Wt: 288.14 g/mol
InChI Key: BCGHTJMJULHFSV-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C10H14BrN3O2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromopyrimidine ring, which is a key structural feature that contributes to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate typically involves the reaction of 5-bromopyrimidine with tert-butyl carbamate and methyl iodide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety is crucial for binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-bromopyrimidin-2-yl)(methyl)carbamate is unique due to its specific combination of a bromopyrimidine ring and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14BrN3O2

Molecular Weight

288.14 g/mol

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14(4)8-12-5-7(11)6-13-8/h5-6H,1-4H3

InChI Key

BCGHTJMJULHFSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=N1)Br

Origin of Product

United States

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